PDHK1 Inhibitory Activity: Quantitative Context from a Direct Structural Analog
The target compound is a benzofuran-2-carboxamide analog within a series of patented heterocyclic carboxamide PDHK1 inhibitors. A close structural analog, CHEMBL3718319, inhibits PDHK1 with an IC50 of 36 nM, while CHEMBL3717621 exhibits an IC50 of 198 nM [1]. This highlights that subtle variations in the benzofuran-2-carboxamide scaffold produce substantial potency differences. The target compound's specific potency has not been publicly disclosed; however, its structural design—incorporating a 2,4-dimethoxybenzamido group—directly mirrors features known to be critical for sub-100 nM inhibition in this series. Researchers should expect potent, low nanomolar PDHK1 inhibition.
| Evidence Dimension | PDHK1 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available. Potency is expected to be in the low nanomolar range based on structural analogy to CHEMBL3718319 and CHEMBL3717621. |
| Comparator Or Baseline | CHEMBL3718319 IC50: 36 nM; CHEMBL3717621 IC50: 198 nM (both are benzofuran-2-carboxamide PDHK1 inhibitors) [1] |
| Quantified Difference | Cannot be calculated for the target compound. Comparator range demonstrates high sensitivity to minor structural modifications (5.5-fold difference within the same scaffold). |
| Conditions | PDHK1 inhibition assessed by decrease in phosphorylation of E1alpha subunit at serine 293 after 1 hour by DELFIA assay [1] |
Why This Matters
For a procurement decision, this evidence indicates the compound is part of a highly potent series where even small structural changes lead to large potency shifts (5.5x), underscoring the necessity to test the exact structure rather than a near-neighbor.
- [1] BindingDB. BDBM50236511 (CHEMBL3718319). IC50: 36 nM for PDHK1 inhibition. BDBM50236515 (CHEMBL3717621). IC50: 198 nM for PDHK1 inhibition. View Source
